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molecular formula C6H10O3 B042891 4-Acetylbutyric acid CAS No. 3128-06-1

4-Acetylbutyric acid

Cat. No. B042891
M. Wt: 130.14 g/mol
InChI Key: MGTZCLMLSSAXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04386222

Procedure details

Ozone was passed through a solution of 2.0 gms of 3-methyl-2-cyclohexenone at -78° C. for 30 minutes. The mixture was warmed to -20° C. and treated with a solution of 3.0 g of 30% hydrogen peroxide in 3.0 g of 50% NaOH. A drop of Adogen 464 was added and the two phase mixture was stirred vigorously for 1 hour. The aqueous phase was separated and acidified then extracted with ether. Removal of the ether afforded 1.12 g (48%) of 5-keto-hexanoic acid. The identity of the acid was confirmed by comparing the IR spectra of its methyl ester to the known spectra of the same compound.
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[O+][O-].C[C:5]1[CH2:10][CH2:9][CH2:8][C:7](=[O:11])[CH:6]=1.OO.[OH-:14].[Na+]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-]>[O:14]=[C:5]([CH3:6])[CH2:10][CH2:9][CH2:8][C:7]([OH:11])=[O:1] |f:3.4,5.6|

Inputs

Step One
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Name
Quantity
2 g
Type
reactant
Smiles
CC1=CC(CCC1)=O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
OO
Name
Quantity
3 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the two phase mixture was stirred vigorously for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
acidified then extracted with ether
CUSTOM
Type
CUSTOM
Details
Removal of the ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C(CCCC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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